2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine
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Overview
Description
2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine is a heterocyclic compound that belongs to the class of bicyclic systems This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process leads to the formation of the desired oxazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine: Similar structure but lacks the methyl group.
Pyrido[2,3-d]pyrimidin-5-one: Another bicyclic compound with different ring fusion and functional groups.
Uniqueness
2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1715004-46-8 |
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Molecular Formula |
C7H8ClN3O |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-7-methyl-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H8ClN3O/c1-4-3-12-5-2-9-7(8)11-6(5)10-4/h2,4H,3H2,1H3,(H,9,10,11) |
InChI Key |
JCPATFLQECGHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=CN=C(N=C2N1)Cl |
Purity |
95 |
Origin of Product |
United States |
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